molecular formula C8H11N3OS B15015427 Ethanone, 1-(5-methylfur-2-yl)-, thiosemicarbazone

Ethanone, 1-(5-methylfur-2-yl)-, thiosemicarbazone

Cat. No.: B15015427
M. Wt: 197.26 g/mol
InChI Key: OVSXILBRPUDHIY-UXBLZVDNSA-N
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Description

[(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA typically involves the condensation reaction between 5-methylfurfural and aminoguanidine nitrate. The reaction is carried out in a mixture of ethanol and water, and the solution is heated and stirred for several hours. Upon cooling, the product precipitates out as light yellow crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent ratios, and reaction time to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of [(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function and leading to antimicrobial effects. The Schiff base moiety allows for the formation of stable complexes with transition metals, which can enhance the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA is unique due to the presence of the 5-methylfuran moiety, which imparts specific electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting significant biological activity compared to its analogs .

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

[(E)-1-(5-methylfuran-2-yl)ethylideneamino]thiourea

InChI

InChI=1S/C8H11N3OS/c1-5-3-4-7(12-5)6(2)10-11-8(9)13/h3-4H,1-2H3,(H3,9,11,13)/b10-6+

InChI Key

OVSXILBRPUDHIY-UXBLZVDNSA-N

Isomeric SMILES

CC1=CC=C(O1)/C(=N/NC(=S)N)/C

Canonical SMILES

CC1=CC=C(O1)C(=NNC(=S)N)C

Origin of Product

United States

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